Cas no 941927-44-2 (3-(1-methyl-1H-indol-3-yl)-1-(pyridin-2-yl)urea)

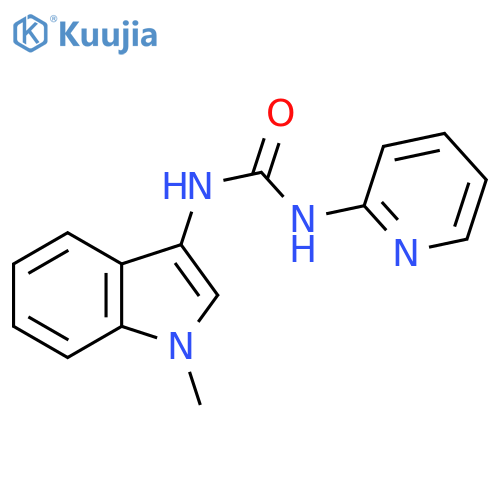

941927-44-2 structure

商品名:3-(1-methyl-1H-indol-3-yl)-1-(pyridin-2-yl)urea

CAS番号:941927-44-2

MF:C15H14N4O

メガワット:266.297862529755

CID:5501117

3-(1-methyl-1H-indol-3-yl)-1-(pyridin-2-yl)urea 化学的及び物理的性質

名前と識別子

-

- 1-(1-methylindol-3-yl)-3-pyridin-2-ylurea

- Urea, N-(1-methyl-1H-indol-3-yl)-N'-2-pyridinyl-

- 3-(1-methyl-1H-indol-3-yl)-1-(pyridin-2-yl)urea

-

- インチ: 1S/C15H14N4O/c1-19-10-12(11-6-2-3-7-13(11)19)17-15(20)18-14-8-4-5-9-16-14/h2-10H,1H3,(H2,16,17,18,20)

- InChIKey: NXDGDAJBEQTAFP-UHFFFAOYSA-N

- ほほえんだ: N(C1C2=C(N(C)C=1)C=CC=C2)C(NC1=NC=CC=C1)=O

じっけんとくせい

- 密度みつど: 1.26±0.1 g/cm3(Predicted)

- ふってん: 390.9±17.0 °C(Predicted)

- 酸性度係数(pKa): 13.16±0.70(Predicted)

3-(1-methyl-1H-indol-3-yl)-1-(pyridin-2-yl)urea 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F2740-0424-40mg |

3-(1-methyl-1H-indol-3-yl)-1-(pyridin-2-yl)urea |

941927-44-2 | 90%+ | 40mg |

$140.0 | 2023-05-16 | |

| Life Chemicals | F2740-0424-50mg |

3-(1-methyl-1H-indol-3-yl)-1-(pyridin-2-yl)urea |

941927-44-2 | 90%+ | 50mg |

$160.0 | 2023-05-16 | |

| Life Chemicals | F2740-0424-20μmol |

3-(1-methyl-1H-indol-3-yl)-1-(pyridin-2-yl)urea |

941927-44-2 | 90%+ | 20μl |

$79.0 | 2023-05-16 | |

| Life Chemicals | F2740-0424-25mg |

3-(1-methyl-1H-indol-3-yl)-1-(pyridin-2-yl)urea |

941927-44-2 | 90%+ | 25mg |

$109.0 | 2023-05-16 | |

| Life Chemicals | F2740-0424-2mg |

3-(1-methyl-1H-indol-3-yl)-1-(pyridin-2-yl)urea |

941927-44-2 | 90%+ | 2mg |

$59.0 | 2023-05-16 | |

| Life Chemicals | F2740-0424-3mg |

3-(1-methyl-1H-indol-3-yl)-1-(pyridin-2-yl)urea |

941927-44-2 | 90%+ | 3mg |

$63.0 | 2023-05-16 | |

| Life Chemicals | F2740-0424-20mg |

3-(1-methyl-1H-indol-3-yl)-1-(pyridin-2-yl)urea |

941927-44-2 | 90%+ | 20mg |

$99.0 | 2023-05-16 | |

| Life Chemicals | F2740-0424-5μmol |

3-(1-methyl-1H-indol-3-yl)-1-(pyridin-2-yl)urea |

941927-44-2 | 90%+ | 5μl |

$63.0 | 2023-05-16 | |

| Life Chemicals | F2740-0424-10mg |

3-(1-methyl-1H-indol-3-yl)-1-(pyridin-2-yl)urea |

941927-44-2 | 90%+ | 10mg |

$79.0 | 2023-05-16 | |

| Life Chemicals | F2740-0424-2μmol |

3-(1-methyl-1H-indol-3-yl)-1-(pyridin-2-yl)urea |

941927-44-2 | 90%+ | 2μl |

$57.0 | 2023-05-16 |

3-(1-methyl-1H-indol-3-yl)-1-(pyridin-2-yl)urea 関連文献

-

Hao Dong,Kaijun Xiao,Donghui Luo RSC Adv., 2017,7, 18946-18952

-

Tian Wen,Jian Zhang CrystEngComm, 2016,18, 218-221

-

Jayaraman Jayabharathi,Annadurai Prabhakaran,Chockalingam Karunakaran,Venugopal Thanikachalam,Munusamy Sundharesan RSC Adv., 2016,6, 18718-18736

-

Yaqi Chen,Tao Li,Shiyan Cheng,Jinghui Wang,Yibing Zhao,Chuanliu Wu Org. Biomol. Chem., 2017,15, 1921-1929

-

Vyacheslav Y. Sosnovskikh,Alexander V. Safrygin,Marina A. Ezhikova RSC Adv., 2016,6, 30056-30069

941927-44-2 (3-(1-methyl-1H-indol-3-yl)-1-(pyridin-2-yl)urea) 関連製品

- 2680705-68-2(benzyl N-2-hydroxy-3-(2-methylmorpholin-4-yl)propylcarbamate)

- 392249-00-2(3-chloro-N-5-(4-ethylphenyl)-1,3-thiazol-2-yl-1-benzothiophene-2-carboxamide)

- 76116-20-6((1R)-1-(2-bromophenyl)ethan-1-ol)

- 1261532-61-9(2-(Chloromethyl)naphthalene-5-carboxylic acid)

- 1227496-85-6(2-2-chloro-5-(trifluoromethyl)pyridin-3-ylacetonitrile)

- 161368-65-6(4-amino-3-(2-methoxyethyl)phenol)

- 152840-81-8(Valine-1-13C (9CI))

- 1396893-05-2(1-cyclopentyl-3-{5-(2E)-3-phenylprop-2-enoyl-4H,5H,6H,7H-1,3thiazolo5,4-cpyridin-2-yl}urea)

- 923076-96-4(6-(4-ethoxyphenyl)-2-(4-methylphenyl)methyl-2,3-dihydropyridazin-3-one)

- 1339378-90-3(1-Chloro-2,6,6-trimethylheptane)

推奨される供給者

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量